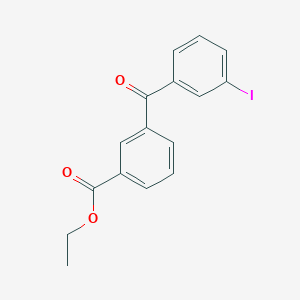

3-Ethoxycarbonyl-3'-iodobenzophenone

Beschreibung

3-Ethoxycarbonyl-3'-iodobenzophenone is a halogenated benzophenone derivative featuring an ethoxycarbonyl (–COOEt) substituent at the 3-position and an iodine atom at the 3'-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and radiopharmaceutical applications. Its iodine atom enables radioisotope labeling (e.g., for SPECT imaging), while the ethoxycarbonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions .

Eigenschaften

IUPAC Name |

ethyl 3-(3-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMGWSYCFOZKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641529 | |

| Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-41-6 | |

| Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethoxycarbonyl-3’-iodobenzophenone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of 3-ethoxycarbonyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of automated reactors and continuous flow processes can further enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation or reduction reactions to form corresponding alcohols or ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include substituted benzophenone derivatives with various functional groups replacing the iodine atom.

Oxidation and Reduction Reactions: Products include alcohols or ketones derived from the benzophenone core.

Wissenschaftliche Forschungsanwendungen

3-Ethoxycarbonyl-3’-iodobenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-ethoxycarbonyl-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the benzophenone core can participate in oxidation and reduction reactions . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-Ethoxycarbonyl-3'-iodobenzophenone with analogous iodinated benzophenones and acetophenones:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| 3-Ethoxycarbonyl-3'-iodobenzophenone | Not Provided | C₁₆H₁₃IO₃ | ~379.9* | N/A | N/A | –COOEt (3), –I (3') |

| 3,5-Dimethoxy-3'-iodobenzophenone | 1443346-36-8 | C₁₅H₁₃IO₃ | ~367.9 | N/A | N/A | –OCH₃ (3,5), –I (3') |

| 3-Cyano-2'-iodobenzophenone | 890098-69-8 | C₁₄H₈INO | 333.12 | 1.72 | 457.1 | –CN (3), –I (2') |

| 3'-Iodoacetophenone | 14452-30-3 | C₈H₇IO | 226.05 | N/A | N/A | –COCH₃ (1), –I (3') |

*Calculated based on molecular formula.

Key Observations:

- Molecular Weight and Complexity: The ethoxycarbonyl derivative has the highest molecular weight (~379.9 g/mol), reflecting its larger substituent compared to cyano (–CN) or methoxy (–OCH₃) groups.

- Electronic Effects: The ethoxycarbonyl group is strongly electron-withdrawing, polarizing the aromatic ring and deactivating it toward electrophilic substitution. This contrasts with methoxy (electron-donating) and cyano (moderately electron-withdrawing) groups, which alter reactivity patterns .

- Boiling Point and Solubility: The cyano-substituted derivative exhibits a high predicted boiling point (457.1°C), likely due to dipole-dipole interactions from the polar –CN group. Ethoxycarbonyl derivatives may have intermediate solubility in polar solvents compared to methoxy or iodoacetophenone .

Q & A

Q. What are the primary synthetic routes for 3-Ethoxycarbonyl-3'-iodobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using iodobenzene derivatives and ethoxycarbonyl-substituted acyl chlorides. Alternative routes include Suzuki-Miyaura cross-coupling, leveraging the iodine substituent as a reactive site . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature control (80–120°C). Yields typically range from 60–85%, with purity confirmed by HPLC.

Q. Which spectroscopic techniques are critical for characterizing 3-Ethoxycarbonyl-3'-iodobenzophenone?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm). The iodine substituent causes deshielding in adjacent protons .

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and aryl-iodine bonds (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 368 (M⁺) align with the molecular formula C₁₅H₁₃IO₃ .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Use impermeable gloves (e.g., nitrile) and sealed goggles to prevent exposure to iodinated intermediates. Waste must be segregated and treated via halogen-specific protocols (e.g., sodium thiosulfate neutralization) .

Advanced Research Questions

Q. How can contradictory crystallography data for 3-Ethoxycarbonyl-3'-iodobenzophenone analogs be resolved?

- Methodological Answer : Discrepancies in X-ray diffraction patterns (e.g., bond angles or unit cell parameters) may arise from polymorphism or solvent inclusion. Use Rietveld refinement to compare data with structurally similar compounds like 3,4-Dimethoxy-4'-iodobenzophenone (CAS 116413-00-4) . Computational tools (e.g., Mercury CSD) can model steric effects of the ethoxycarbonyl group.

Q. What strategies optimize regioselective functionalization in benzophenone derivatives?

- Methodological Answer :

- Directing Groups : Introduce methoxy or nitro groups to steer electrophilic substitution.

- Cross-Coupling : Exploit the iodine substituent in Suzuki reactions with boronic acids. Pd-catalyzed conditions (e.g., Pd(OAc)₂, SPhos ligand) enhance selectivity .

- Kinetic Control : Lower temperatures (0–25°C) favor meta-substitution in ethoxycarbonyl-containing systems.

Q. How do computational models predict the electronic effects of the iodine substituent?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal iodine’s electron-withdrawing effect, reducing HOMO-LUMO gaps by ~0.5 eV compared to non-halogenated analogs. Solvent models (e.g., PCM) simulate polar environments, correlating with experimental UV-Vis λmax shifts .

Critical Analysis of Research Gaps

- Synthetic Efficiency : Current methods for 3-Ethoxycarbonyl-3'-iodobenzophenone lack green chemistry metrics (e.g., E-factor). Future work could explore biocatalytic routes or solvent-free conditions .

- Biological Activity : While structurally related to bioactive phenyl ethers, no studies evaluate its antimicrobial or enzyme-inhibitory potential. Collaborative assays (e.g., MIC testing) are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.